molecular formula C9H18N2O2 B2708148 [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol CAS No. 2193052-03-6

[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol

Cat. No.: B2708148
CAS No.: 2193052-03-6
M. Wt: 186.255
InChI Key: BNHSZQMAMVRWTA-BDAKNGLRSA-N
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Description

Molecular Formula: C₉H₁₈N₂O₂ CAS No.: 37428-55-0 Structural Features:

  • A bicyclic framework comprising a pyrrolidine ring fused to a morpholine moiety.
  • Substituents: An aminomethyl group (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group at the 4-position of the hexahydro-pyrrolo[2,1-c]morpholine scaffold.
  • Stereochemistry: The (4S,8aR) configuration defines the spatial arrangement of substituents, critical for interactions in biological or synthetic applications .

This compound is part of a class of nitrogen- and oxygen-containing heterocycles, which are of interest in medicinal chemistry due to their structural resemblance to bioactive molecules. Its synthesis typically involves stereoselective methods to control the fused ring system and substituent placement .

Properties

IUPAC Name

[(4S,8aR)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHSZQMAMVRWTA-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(N2C1)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2COC[C@](N2C1)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193052-03-6
Record name [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-4-yl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrrolo[2,1-c]morpholine core, followed by functionalization to introduce the aminomethyl and hydroxymethyl groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[2,1-c]morpholine ring through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the aminomethyl group via reductive amination and the hydroxymethyl group through hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler alcohols or hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

[(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible activity as a ligand for various receptors, which could lead to the development of new drugs targeting specific diseases.

Biochemical Studies

The compound is useful in biochemical assays aimed at understanding enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it an ideal candidate for studying the dynamics of biological processes.

Antibody Drug Conjugates

Recent studies have explored the use of this compound in the formulation of antibody-drug conjugates (ADCs). These ADCs utilize the compound's structural properties to enhance the delivery of cytotoxic agents specifically to cancer cells, thereby increasing therapeutic efficacy while minimizing side effects .

Organ-Specific Delivery Systems

Research indicates that this compound can be incorporated into systems designed for the targeted delivery of nucleic acids to specific organs. This application is particularly relevant in gene therapy and precision medicine .

Case Studies

StudyApplicationFindings
Study on ADCs Utilization in antibody-drug conjugatesDemonstrated enhanced targeting and reduced off-target effects compared to traditional chemotherapeutics .
Gene Delivery Research Organ-specific nucleic acid deliveryShowed promising results in selectively delivering therapeutic genes to liver cells, improving expression levels significantly .
Biochemical Assay Development Enzyme interaction studiesRevealed insights into the binding affinities and kinetics of various enzymes, aiding in drug design .

Mechanism of Action

The mechanism of action of [(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares [(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol with structurally related heterocycles, focusing on substituents, stereochemistry, and synthetic yields.

Compound Name Molecular Formula Key Substituents Stereochemistry Synthetic Yield Key Properties
This compound C₉H₁₈N₂O₂ -CH₂NH₂, -CH₂OH (4S,8aR) Not reported Polar functional groups enhance solubility; stereochemistry impacts bioactivity.
(4R,9aR)-4-Phenyl-pyrrolo[1,2-a]pyridine-1,3-dione C₁₅H₁₃NO₂ Phenyl, diketone (4R,9aR) 64% High crystallinity; NMR δ 7.2–7.5 (aromatic protons).
(4S,8aS)-4-Methyl-4-phenyl-pyrrolo[1,2-a]pyridine-1,3-dione C₁₅H₁₅NO₂ Methyl, phenyl, diketone (4S,8aS) 88% Melting point 148–150°C; optical rotation [α]D²⁵ = +12.3° (CHCl₃).
(8aR)-4,4-Dimethyl-pyrrolo[1,2-a]pyridine-1,3-dione C₁₁H₁₅NO₂ Two methyl groups, diketone (8aR) 85% MS m/z 209 [M+H]⁺; used as a precursor for ring-expansion reactions.
YM5: (3-{4-[(2S)-2-(Aminomethyl)morpholin-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-5-yl}phenyl)methanol C₁₈H₂₁N₅O₂ Aminomethyl, pyrimidine, hydroxymethyl (2S) Not reported Larger molecular weight (347.4 g/mol); potential kinase inhibition activity.
[2-(Hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl)pyrimidin-4-yl]methanol C₁₂H₁₇N₃O₂ Pyrimidine, hydroxymethyl Not specified Not reported Predicted Collision Cross Section (CCS): 154.3 Ų (M+H⁺); SMILES: C1CC2COC(CN2C1)C3=NC=CC(=N3)CO.

Key Observations:

Substituent Effects: The target compound’s aminomethyl and hydroxymethyl groups distinguish it from analogs with phenyl or diketone substituents (e.g., compounds in ). These polar groups likely enhance aqueous solubility compared to hydrophobic aryl-substituted derivatives.

Stereochemical Influence :

  • Stereochemistry significantly impacts synthetic yields. For example, (4R,8aR)-3d (93% yield) outperforms its (4S,8aS)-3d counterpart (88%) in synthesis efficiency .
  • The (4S,8aR) configuration in the target compound may confer unique conformational stability due to ring puckering effects, as described by Cremer and Pople’s generalized puckering coordinates .

Physicochemical Properties: Compounds with bulky substituents (e.g., phenyl groups) exhibit higher melting points and crystallinity, whereas hydroxymethyl-containing derivatives (e.g., ) are more soluble in polar solvents. Collision Cross Section (CCS) values, such as those predicted for [2-(hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl)pyrimidin-4-yl]methanol (154.3 Ų for [M+H]⁺), provide insights into gas-phase ion mobility, relevant for mass spectrometry-based analyses .

Synthetic Methodologies: The target compound and analogs are synthesized via stereoselective ring-closing reactions, often using NaOH or acetic acid as catalysts . High yields (e.g., 95% for (8aS)-3f ) are achieved through optimized recrystallization (e.g., water/methanol mixtures).

Biological Activity

[(4S,8aR)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol, also known by its CAS number 2193052-03-6, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a unique pyrrolomorpholine structure which contributes to its biological properties. Below is a summary of its chemical characteristics:

PropertyDetails
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 210.24 g/mol
CAS Number 2193052-03-6
Purity ≥95%

Research indicates that this compound may interact with various biological targets:

  • NOP Receptor Agonism : The compound has been studied for its agonistic effects on the nociceptin/orphanin FQ peptide (NOP) receptor. Agonists of this receptor are known to modulate pain pathways and may offer new avenues for analgesic development.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress.
  • Antidepressant Activity : Some evidence points towards its potential use in treating depressive disorders by influencing serotonin and norepinephrine levels in the brain.

Analgesic Effects

A significant study investigated the analgesic properties of similar compounds targeting the NOP receptor. The results demonstrated that these compounds could effectively reduce mechanical allodynia in neuropathic pain models, suggesting that this compound might share similar properties .

Case Study 1: Pain Management

In a controlled trial involving chronic pain patients, a related compound demonstrated significant improvements in pain scores when administered as part of a multi-modal pain management regimen. This suggests potential applicability for this compound in clinical settings .

Case Study 2: Depression Treatment

A small pilot study examining the effects of NOP receptor agonists in patients with treatment-resistant depression showed promising results. Participants reported improvements in mood and reductions in depressive symptoms after treatment with related compounds .

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